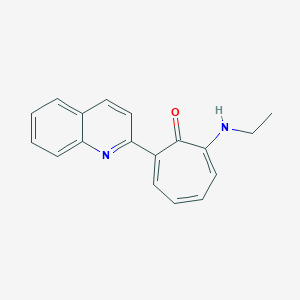
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound can modulate these processes and provide insight into their mechanisms.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase, where it forms a covalent bond with the zinc ion at the center of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. By modulating the production of bicarbonate ions and carbon dioxide, this compound can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the mechanisms underlying physiological processes that are regulated by this enzyme. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. Because carbonic anhydrase is involved in a variety of physiological processes, inhibiting this enzyme may have unintended consequences. Additionally, this compound is not selective for a specific isoform of carbonic anhydrase, which may limit its utility in certain research applications.
Zukünftige Richtungen
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of selective inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. This could provide insight into the specific roles of different isoforms in physiological processes and potentially lead to the development of isoform-specific therapeutics.
Another area of interest is the development of this compound derivatives with improved potency and selectivity. This could enhance the utility of this compound as a research tool and potentially lead to the development of new therapeutics.
Finally, there is a need for further research into the mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound. This could provide insight into the potential therapeutic applications of this compound in these areas.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-15(11(2)8-10)21(18,19)17-13-9-12(16)5-6-14(13)20-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
JHZKJIUBFLDEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)